molecular formula C13H16N2O3S B2439205 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide CAS No. 900005-25-6

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B2439205
CAS No.: 900005-25-6
M. Wt: 280.34
InChI Key: LLEALWRLJZYBHY-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide is an organic compound that belongs to the class of phenylpiperidines. This compound contains a phenyl group attached to a piperidine skeleton, which is further connected to a cyclopropanecarboxamide moiety. The presence of the isothiazolidin-2-yl group, which includes a sulfur atom in a five-membered ring, adds to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction yields the corresponding indole intermediate, which is further processed through additional steps to obtain the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopropanecarboxamide stands out due to its unique combination of a cyclopropanecarboxamide moiety and an isothiazolidin-2-yl group. This distinct structure contributes to its specific chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c16-13(10-5-6-10)14-11-3-1-4-12(9-11)15-7-2-8-19(15,17)18/h1,3-4,9-10H,2,5-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEALWRLJZYBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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